Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as S-3-Benzylpyrrolidine-1-thiocarboxylate and has a molecular formula of C12H15NO2S. The synthesis of this compound is of great interest to chemists, and its mechanism of action has been studied to understand its potential applications in biochemical and physiological research.
Mechanism of Action
The mechanism of action of Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate involves the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognitive function. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate in lab experiments is its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes or receptors, which can complicate data interpretation.
Future Directions
There are several future directions for research on Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate. One area of research is to further understand its mechanism of action and identify its molecular targets. Another area of research is to optimize its chemical structure to improve its potency and selectivity. Additionally, this compound can be studied for its potential applications in other areas such as cancer research and neurodegenerative diseases.
Synthesis Methods
The synthesis of Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate involves the reaction of 3-pyrrolidinethiol with benzyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use as a drug lead compound due to its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-7-6-11(16)8-13)15-9-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWUCSKOHVJSO-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1S)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536889 |
Source
|
Record name | Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130516-23-3 |
Source
|
Record name | Benzyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50536889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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